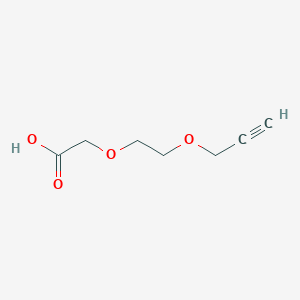
4-bromo-2-(2-bromoethyl)-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method is the bromination of 2-(2-bromoethyl)-1-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives such as 4-amino-2-(2-bromoethyl)-1-fluorobenzene.
Oxidation: Formation of 4-bromo-2-(2-bromoethyl)-1-fluorobenzoic acid.
Reduction: Formation of 4-bromo-2-(2-ethyl)-1-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 4-bromo-2-(2-bromoethyl)-1-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) can influence the compound’s reactivity and binding affinity to biological molecules. For instance, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(2-chloroethyl)-1-fluorobenzene
- 4-Bromo-2-(2-iodoethyl)-1-fluorobenzene
- 4-Chloro-2-(2-bromoethyl)-1-fluorobenzene
Uniqueness
4-Bromo-2-(2-bromoethyl)-1-fluorobenzene is unique due to the combination of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The presence of two bromine atoms, one on the benzene ring and one on the ethyl group, allows for diverse chemical modifications and reactions, making it a versatile compound for various applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(2-bromoethyl)-1-fluorobenzene involves the bromination of 1-fluoro-4-nitrobenzene followed by reduction of the nitro group to an amino group. The amino group is then reacted with 2-bromoethyl bromide to form the desired product.", "Starting Materials": [ "1-fluoro-4-nitrobenzene", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "2-bromoethyl bromide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 1-fluoro-4-nitrobenzene using bromine and sodium hydroxide to form 1-bromo-4-nitrobenzene", "Step 2: Reduction of 1-bromo-4-nitrobenzene using sodium borohydride and acetic acid to form 1-amino-4-bromobenzene", "Step 3: Reaction of 1-amino-4-bromobenzene with 2-bromoethyl bromide in the presence of hydrochloric acid and ethanol to form 4-bromo-2-(2-bromoethyl)-1-fluorobenzene" ] } | |
CAS-Nummer |
1342537-02-3 |
Molekularformel |
C8H7Br2F |
Molekulargewicht |
281.9 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



